molecular formula C9H10O B7816133 Styryl carbinol

Styryl carbinol

Cat. No. B7816133
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-UHFFFAOYSA-N
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Description

Styryl Carbinol, also known as Cinnamyl Alcohol, is a white crystalline solid with a hyacinth-like smell . It is obtained from storax, balsam Peru, cinnamon leaves, and hyacinth oil . It is used in soap formulations where it acts as a perfume, deodorant, and wetting agent .


Synthesis Analysis

Styryl compounds, including Styryl Carbinol, are widely represented in medicinally important compounds . They are synthesized using a stereocontrolled approach, functionalized by monovinylsilanes . The synthesis process involves silylative coupling in the presence of ruthenium-hydride complexes .


Chemical Reactions Analysis

The styryl group in Styryl Carbinol is susceptible to isomerization, which impacts the molecular conformation and directly affects biological activity . The impact of cis-trans isomerism and isosteric replacements on biological activity is exemplified .


Physical And Chemical Properties Analysis

Styryl Carbinol is soluble in water, ethanol, glycerol, and organic solvents . It has a melting point of 33°C, a density of 1.04 g/ml, and a molecular weight of 134.18 . It is also combustible, with a flash point of 126°C .

Scientific Research Applications

Infrared Spectroscopy

Styryl carbinol and its isomers have been studied for their infra-red absorption spectra, particularly focusing on phenyl propenyl carbinol and styryl methyl carbinol. These studies contribute to the understanding of their structural properties and interactions with infrared light, useful in material science and spectroscopy research (Philpotts & Thain, 1950).

Antifungal Agents

Alpha-styryl carbinol derivatives have been developed as potential treatments for systemic fungal infections. Research in this area has included the synthesis of methanesulfonates of specific styryl carbinol compounds, highlighting their therapeutic potential in addressing fungal diseases (PestiJaan et al., 1998).

Electrochemical Studies

Electrochemical oxidations of carbinols mediated by nitroxyl radicals have been investigated. Styryl carbinol compounds were explored for their electrochemical properties, which could have implications in chemical synthesis and energy conversion technologies (Deronzier, Limosin, & Moutet, 1987).

Anticancer Research

Styryl-lactones, a group of secondary metabolites which include derivatives of styryl carbinol, have shown antiproliferative activity against cancer cells. This has opened avenues for their potential use in developing new cancer treatments (Seyed, Jantan, & Bukhari, 2014).

Synthesis of Aromatic Carbinols

Styryl carbinol compounds have been synthesized and studied for their chemical properties, including their roles in the treatment of allergies and hay fever. This demonstrates the versatility of styryl carbinol in synthetic organic chemistry (Yang & Dudley, 2009).

Bio-Labelling and Medicinal Analysis

Styryl dyes, which include styryl carbinol derivatives, have been extensively used in bio-labelling and medicinal analysis. They serve as important tools in biological research and diagnostics (Deligeorgiev, Vasilev, Kaloyanova, & Vaquero, 2010).

Medicinal Chemistry Applications

The styryl group, a component of styryl carbinol, plays a significant role in medicinal chemistry, impacting the pharmacological properties of various compounds. This underscores the importance of styryl carbinol in drug discovery and development (Bhurta & Bharate, 2022).

Safety and Hazards

Styryl Carbinol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041491
Record name 3-Phenyl-2-propen-1-ol
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Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

250.00 to 258.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylallyl alcohol

CAS RN

104-54-1
Record name Cinnamyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenyl-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Scheme 5 illustrates a method for the synthesis of title compounds of general formula I wherein the R1 substituent is an carboxylic ester or similar functional group that can in turn be prepared from an ester. In this synthetic method, a cinnamaldehyde of general formula 22 is used as the starting material. If the cinnamaldehyde derivative of general formula 22 with the desired substitution pattern is not readily available, it may be prepared in two step from the cinnamic acid of general formula 20 as shown. In this case the cinnamic acid of general formula 20 is converted to a mixed anhydride with a reagent such as ethyl chloroformate in a solvent like THF. The intermediate mixed anhydride is then reduced with sodium borohydride which affords a cinnamyl alcohol of general formula 21. The cinnamyl alcohol of general formula 21 is then oxidized to the cinnamaldehyde of general formula 22 using one of the methods for the oxidation of alcohols known in organic synthesis. For example reaction of the cinnamyl alcohol of general formula 21 with DMSO and oxalyl chloride using the Swern modification of the Moffatt reaction affords the cinnamaldehyde 22. The aldehyde 22 is condensed with methyl azidoacetate under basic conditions to afford the azidodiene 23. Reaction of the azide 23 with triphenylphosphine affords the intermediate 2-aza-1λ5-phosphahexa-1,3,5-triene 24 which condenses with an benzaldehyde of general formula 25 to yield the methyl 5,6-diarylpyridine-2-carboxylate 26 after endocyclic ring closure and air oxidation of an intermediate dihydropyridine.
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Synthesis routes and methods IV

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styryl carbinol
Reactant of Route 2
Styryl carbinol
Reactant of Route 3
Styryl carbinol
Reactant of Route 4
Styryl carbinol
Reactant of Route 5
Styryl carbinol
Reactant of Route 6
Styryl carbinol

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